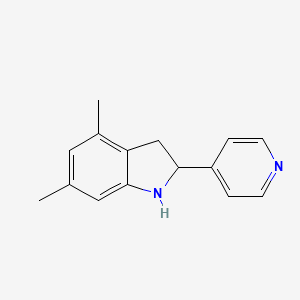

4,6-Dimethyl-2-(pyridin-4-yl)indoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16N2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

4,6-dimethyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C15H16N2/c1-10-7-11(2)13-9-14(17-15(13)8-10)12-3-5-16-6-4-12/h3-8,14,17H,9H2,1-2H3 |

InChI Key |

IHRXIANMWISSIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2CC(NC2=C1)C3=CC=NC=C3)C |

Origin of Product |

United States |

Palladium Catalyzed Cross Coupling:another Powerful Method is the Palladium Catalyzed Cross Coupling Reaction on a Pre Formed Indoline Ring. This Would Typically Involve:

Reduction Protocols for Indole (B1671886) to Indoline (B122111) Conversion

The transformation of the indole nucleus to the corresponding indoline scaffold is a fundamental reduction reaction in heterocyclic chemistry. This conversion eliminates the C2-C3 double bond of the pyrrole (B145914) ring, resulting in a saturated five-membered ring fused to the benzene (B151609) core. Various methodologies have been developed to achieve this reduction, with catalytic hydrogenation being one of the most prominent and widely employed techniques due to its efficiency and atom economy.

Catalytic hydrogenation stands as a cornerstone for the synthesis of indolines from their indole precursors. This method typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly palladium on an activated carbon support (Pd/C). The reaction proceeds via the addition of two hydrogen atoms across the C2-C3 double bond of the indole ring.

The efficacy of this transformation is influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. While palladium on carbon is a robust and frequently used catalyst, other systems such as platinum on carbon (Pt/C) have also demonstrated high efficacy, particularly for the hydrogenation of unprotected indoles in environmentally benign solvents like water. nih.gov

Detailed Research Findings:

The hydrogenation of the indole ring is a thermodynamically favorable process; however, it presents kinetic challenges. The aromatic stabilization of the indole nucleus can render it less reactive towards reduction. Furthermore, the indoline product, being a secondary amine, can act as a catalyst poison, impeding the reaction's progress. nih.gov This necessitates careful optimization of reaction conditions to achieve high yields and selectivity.

A significant challenge in the catalytic hydrogenation of indoles is the potential for over-reduction. Under harsh conditions, the benzene ring of the indoline product can also be hydrogenated, leading to the formation of octahydroindole byproducts. nih.gov Therefore, controlling the reaction parameters is crucial to selectively reduce the pyrrole ring while preserving the aromaticity of the benzene moiety.

The electronic nature of substituents on the indole ring plays a critical role in the outcome of the hydrogenation. Electron-donating groups on the carbocyclic ring generally facilitate the reaction, leading to excellent yields of the corresponding indolines. Conversely, electron-withdrawing groups can deactivate the indole system, requiring more forcing conditions or higher catalyst loadings to achieve complete conversion. nih.gov

For indoles bearing substituents on the heterocyclic ring, steric hindrance can influence the reaction rate and may necessitate higher hydrogen pressures and catalyst loadings. nih.gov The presence of a heteroaromatic substituent, such as a pyridine (B92270) ring, can also impact the reaction. While the pyridine ring itself can be resistant to hydrogenation under conditions optimized for the indole reduction, careful control is necessary to prevent its reduction. nih.gov

The synthesis of the precursor, 4,6-dimethyl-2-(pyridin-4-yl)indole, can be achieved through various methods, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. Once obtained, this precursor can be subjected to catalytic hydrogenation to yield the target 4,6-Dimethyl-2-(pyridin-4-yl)indoline.

Below is a data table summarizing the catalytic hydrogenation of various substituted indoles to their corresponding indolines, providing insights into the reaction conditions and outcomes that would be relevant for the synthesis of this compound.

Table 1: Catalytic Hydrogenation of Substituted Indoles to Indolines

| Indole Substrate | Catalyst | Solvent | H₂ Pressure | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,3-Dimethylindole | 5 wt% Ru/Al₂O₃ | Dodecane | 7 MPa | 190 | 4 | >99 | nih.gov |

| Indole | Pt/C | Water | 3 MPa | 50 | 3 | >99 | nih.gov |

| 5-Methylindole | Pt/C | Water | 3 MPa | 50 | 3 | 96 | nih.gov |

| 5-Methoxyindole | Pt/C | Water | 3 MPa | 50 | 3 | 95 | nih.gov |

| N-Methylindole | Pt/C | Water | 1 MPa | 50 | 12 | 80 | nih.gov |

| 2,3-Disubstituted Indoles | Pt/C | Water | 5 MPa | 80 | 12 | 85-95 | nih.gov |

| 4-Pyridinecarboxamides | Pd/C | Dichloroethane | 3 MPa | 60 | 12 | High | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For compounds like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Nuclei Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a this compound analog, distinct signals corresponding to the aromatic protons of the indoline and pyridine rings, the aliphatic protons of the indoline ring, and the methyl group protons can be observed.

The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the pyridine ring are typically deshielded and appear at higher chemical shifts due to the electron-withdrawing nature of the nitrogen atom. The protons on the benzene ring of the indoline moiety also resonate in the aromatic region, with their specific shifts influenced by the substitution pattern. The methyl groups at positions 4 and 6 would appear as sharp singlets in the upfield region. The protons on the saturated portion of the indoline ring (at C2 and C3) would show characteristic multiplets, with their coupling patterns providing information about their neighboring protons.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Analogs (Note: Data is compiled from analogous structures and is representative. Actual values may vary.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2', H-6' | 8.5 - 8.7 | d | 5.0 - 6.0 |

| Pyridine H-3', H-5' | 7.3 - 7.5 | d | 5.0 - 6.0 |

| Indoline H-5 | 6.8 - 7.0 | s | - |

| Indoline H-7 | 6.6 - 6.8 | s | - |

| Indoline H-2 | 4.5 - 4.8 | dd | 8.0, 4.0 |

| Indoline H-3 | 3.0 - 3.4 | m | - |

| Indoline N-H | 3.5 - 4.5 | br s | - |

| 4-CH₃ | 2.2 - 2.4 | s | - |

| 6-CH₃ | 2.1 - 2.3 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. In the ¹³C NMR spectrum of this compound, the carbon atoms of the aromatic rings appear in the downfield region (typically δ 110-160 ppm), while the aliphatic carbons of the indoline ring and the methyl groups resonate in the upfield region (δ 20-60 ppm). The chemical shifts of the pyridine carbons are influenced by the nitrogen atom, with C-2' and C-6' being more deshielded than C-3' and C-5'. The quaternary carbons, such as those at the fusion of the rings and those bearing the methyl groups, can also be identified.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Analogs (Note: Data is compiled from analogous structures and is representative. Actual values may vary.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridine C-2', C-6' | 148 - 152 |

| Pyridine C-4' | 145 - 148 |

| Pyridine C-3', C-5' | 120 - 124 |

| Indoline C-7a | 145 - 150 |

| Indoline C-3a | 135 - 140 |

| Indoline C-4 | 130 - 135 |

| Indoline C-6 | 128 - 132 |

| Indoline C-5 | 125 - 128 |

| Indoline C-7 | 115 - 120 |

| Indoline C-2 | 60 - 65 |

| Indoline C-3 | 35 - 40 |

| 4-CH₃ | 18 - 22 |

| 6-CH₃ | 18 - 22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Conformational Studies

Two-dimensional (2D) NMR experiments are powerful techniques for establishing the complete structural connectivity and stereochemistry of complex molecules. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. researchgate.netfigshare.com For this compound, COSY would show correlations between adjacent protons, such as between H-2 and H-3 of the indoline ring, and between the ortho- and meta-protons on the pyridine ring. This helps in assigning the proton signals within a spin system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). researchgate.net This experiment is crucial for unambiguously assigning the carbon signals based on the already assigned proton signals. For example, the proton signal for the 4-CH₃ group would show a correlation to the corresponding methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between protons and carbons, typically over two to four bonds (¹H-¹³C long-range correlations). researchgate.net This technique is invaluable for connecting different spin systems and for assigning quaternary carbons. For instance, the protons of the 4-CH₃ group would show a correlation to the aromatic carbons C-3a, C-4, and C-5, confirming the position of the methyl group. Similarly, the indoline H-2 proton would show correlations to the pyridine carbons C-3', C-4', and C-5', establishing the connectivity between the two ring systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. nih.gov This is particularly useful for determining the stereochemistry and conformation of the molecule. For example, NOESY could reveal through-space interactions between the indoline H-2 proton and the pyridine protons, providing insights into the preferred rotational conformation around the C2-C4' bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. These techniques are complementary to NMR and are used to confirm the presence of specific bonds and structural motifs.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands. The N-H stretching vibration of the indoline amine typically appears as a sharp band in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl groups and the saturated part of the indoline ring appear just below 3000 cm⁻¹. scialert.net The C=C and C=N stretching vibrations of the aromatic pyridine and indoline rings give rise to a series of bands in the 1400-1650 cm⁻¹ region. mdpi.com Bending vibrations for C-H bonds also provide useful structural information in the fingerprint region (below 1500 cm⁻¹).

Table 3: Representative FT-IR Absorption Bands for this compound Analogs (Note: Data is compiled from analogous structures and is representative. Actual values may vary.)

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indoline) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C/C=N Aromatic Ring Stretch | 1400 - 1650 | Strong to Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-H Bend | 750 - 900 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. gatewayanalytical.com It provides information about molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR spectroscopy. gatewayanalytical.com For this compound, the Raman spectrum would be expected to show strong bands for the C=C stretching vibrations of the aromatic rings. The symmetric breathing modes of the pyridine and benzene rings would also give rise to characteristic Raman signals. While FT-IR is highly sensitive to polar bonds like N-H, Raman spectroscopy can provide clearer information on the carbon framework, including the C-C single bonds within the indoline ring and the bond connecting the indoline and pyridine moieties. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, electron ionization (EI) mass spectrometry would reveal the molecular ion peak (M⁺) and a characteristic fragmentation pattern that helps to elucidate the molecule's structure.

The fragmentation of related indole derivatives often involves initial cleavage of bonds at the substituent positions and subsequent ring fissions. nih.gov For this compound, the molecular ion is expected at an m/z corresponding to its molecular formula (C₁₅H₁₆N₂). The fragmentation pattern would likely involve several key pathways:

Loss of the Pyridinyl Group: A primary fragmentation event could be the cleavage of the C-C bond between the indoline and pyridine rings, resulting in a fragment corresponding to the 4,6-dimethylindoline cation or the pyridinyl radical.

Indoline Ring Fragmentation: The indoline ring itself can undergo characteristic fragmentation. A common pathway for indole derivatives is the loss of small molecules like hydrogen cyanide (HCN) from the heterocyclic ring, which is a hallmark of the indole core structure. scirp.org

Benzylic Cleavage: The bond adjacent to the aromatic system is susceptible to cleavage. This could lead to the formation of a stable ion by losing a methyl radical (CH₃) from the dimethylated benzene portion of the indoline ring.

Retro-Diels-Alder Reaction: The non-aromatic dihydropyrrole part of the indoline ring could potentially undergo a retro-Diels-Alder type fragmentation, leading to the opening of the five-membered ring.

The fragmentation of prenylated indole alkaloids often shows a loss of the substituent at the C-3 position, followed by further fragmentation of the indole core to produce characteristic ions at m/z 130 and 132. nih.gov Similarly, for this compound, cleavage at the C-2 position is highly probable.

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 224 | [C₁₅H₁₆N₂]⁺ (Molecular Ion) | Parent Molecule |

| 146 | [M - C₅H₄N]⁺ | Loss of pyridinyl radical |

| 209 | [M - CH₃]⁺ | Loss of a methyl radical |

| 130 | [C₉H₆N]⁺ | Characteristic indole fragment |

This table presents hypothetical data based on common fragmentation patterns of related indole and pyridine structures.

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Structure Elucidation

Intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking interactions between the aromatic rings of adjacent molecules, would also be elucidated. nih.govnih.gov These interactions are crucial in governing the crystal packing and the material's bulk properties. The analysis provides fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions. mdpi.com

Table 2: Representative X-ray Crystallographic Data for a Substituted Indole Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2351 |

| b (Å) | 26.0156 |

| c (Å) | 12.4864 |

| β (°) | 93.24 |

| Volume (ų) | 2022.17 |

| Z (Molecules/unit cell) | 8 |

Data presented is representative for a related substituted indole-containing heterocyclic compound and serves as an example of typical XRD output. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with its aromatic and heterocyclic ring systems. The conjugated system, encompassing both the indoline and pyridine moieties, will give rise to characteristic absorption bands. The indoline portion, as a derivative of indole, possesses a bicyclic aromatic structure that strongly absorbs UV radiation. The pyridine ring also has its own characteristic absorptions. nist.gov

The substitution pattern significantly influences the absorption maxima (λ_max). The two methyl groups on the benzene ring of the indoline system act as auxochromes, which typically cause a small bathochromic (red) shift in the absorption bands compared to the unsubstituted parent compound. The extent of conjugation between the indoline and pyridine rings will heavily influence the energy of the electronic transitions and thus the position of the absorption bands. Solvents can also affect the λ_max values due to differing interactions with the ground and excited states of the molecule.

Table 3: Expected UV-Vis Absorption Data for this compound in Methanol

| Absorption Maximum (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Associated Electronic Transition |

|---|---|---|

| ~220-240 | High | π → π* (Indoline/Pyridine) |

| ~270-290 | Moderate | π → π* (Indoline) |

This table contains predicted data based on the known spectroscopic properties of indole and pyridine chromophores.

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for verifying the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for this purpose.

Thin-Layer Chromatography (TLC) is a rapid and simple qualitative technique used to monitor reaction progress and assess purity. A small spot of the compound is applied to a plate coated with a stationary phase, typically silica (B1680970) gel. operachem.com The plate is then developed in a chamber containing a suitable mobile phase (a single solvent or a mixture). wisc.edu Separation is based on the differential partitioning of the components between the stationary and mobile phases. umass.edu For a compound like this compound, which has moderate polarity, a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent might be used. A pure compound should appear as a single spot, and its retention factor (R_f) can be calculated. Visualization is typically achieved under UV light, as the aromatic rings will absorb UV radiation and appear as dark spots. tifr.res.in

High-Performance Liquid Chromatography (HPLC) is a more powerful, quantitative technique for purity assessment. cetjournal.it Reversed-phase HPLC is commonly used for compounds of this nature. In this setup, the stationary phase is non-polar (e.g., C18 or C8 silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. cetjournal.itnih.gov The sample is injected into the system, and its components are separated based on their affinity for the stationary phase. A UV detector is typically used, set to a wavelength where the compound absorbs strongly (e.g., one of its λ_max values from UV-Vis spectroscopy). A pure sample will exhibit a single major peak in the chromatogram. The area of the peak is proportional to the concentration, allowing for quantification of purity, often expressed as a percentage of the total peak area. oup.com

Table 4: Typical Chromatographic Conditions for Purity Analysis of Indoline Analogs

| Parameter | TLC | HPLC |

|---|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ | Reversed-Phase C18 Column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Acetonitrile:Water with 0.1% TFA (Gradient or Isocratic) |

| Detection | UV Lamp (254 nm) | UV Detector (e.g., 280 nm) |

| Result | Single spot with specific R_f value | Single major peak with specific retention time |

These conditions are representative examples used for the analysis of related heterocyclic compounds and may require optimization for the specific target molecule.

Chiral Auxiliaries:attaching a Chiral Auxiliary to the Aniline Precursor Can Direct the Stereochemical Outcome of the Cyclization Reaction. After the Formation of the Chiral Indoline, the Auxiliary Can Be Cleaved to Yield the Final Product.

These methods provide pathways to access enantioenriched 2-substituted indolines, which are crucial for studying their biological activities.

Synthetic Routes for Pyridin-4-yl Moiety Introduction to the Indoline (B122111) Core

Introducing the pyridin-4-yl group at the C-2 position of the indoline ring can be accomplished through several synthetic strategies.

Computational Chemistry and in Silico Modeling of 4,6 Dimethyl 2 Pyridin 4 Yl Indoline and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure of many-body systems. It has been widely applied to study heterocyclic compounds, providing a balance between accuracy and computational cost.

Theoretical calculations, particularly using DFT methods like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable conformation (optimized geometry) of molecules like 4,6-Dimethyl-2-(pyridin-4-yl)indoline. ekb.egnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. ekb.egbhu.ac.in The optimized geometry corresponds to the minimum energy structure on the potential energy surface. For analogous heterocyclic systems, DFT calculations have successfully predicted geometric parameters that are in good agreement with experimental data from techniques like X-ray crystallography. ekb.eg The electronic structure, including the distribution of electron density and molecular orbitals, is also elucidated through these calculations.

Table 1: Representative Theoretical Bond Lengths and Angles for a DFT-Optimized Indoline-Pyridine System

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-N (Indoline) | ~1.40 Å |

| C=C (Pyridine) | ~1.39 Å | |

| C-C (Indoline-Pyridine Link) | ~1.48 Å | |

| Bond Angle | C-N-C (Indoline) | ~109.5° |

| C-C-C (Pyridine) | ~120.0° |

Note: These are representative values based on similar structures and may vary for the specific compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For aromatic heterocyclic compounds, the HOMO is often distributed over the electron-rich regions, while the LUMO is localized on electron-deficient areas. wuxibiology.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for an Indoline-Pyridine Analog

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.0 to -5.5 eV |

| LUMO | -1.5 to -1.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 to 4.0 eV |

Note: These values are illustrative and depend on the specific molecule and computational method.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. bhu.ac.in Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. researchgate.net Green areas represent neutral potential. For a molecule like this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be an electron-rich (red) region, making it a likely site for protonation and electrophilic interactions. researchgate.net

DFT calculations can accurately predict various spectroscopic parameters. Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to aid in the assignment of vibrational modes. cauverycollege.ac.inresearchgate.net For instance, the characteristic stretching frequencies of C-H, N-H, C=C, and C-N bonds can be determined. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. cauverycollege.ac.innih.gov These theoretical predictions are instrumental in interpreting the electronic transitions, such as π→π* and n→π*, that are characteristic of aromatic and heterocyclic systems. cauverycollege.ac.in

Table 3: Sample Predicted Spectroscopic Data for a Related Heterocyclic System

| Spectroscopic Data | Predicted Value | Corresponding Functional Group/Transition |

|---|---|---|

| FT-IR Frequency | ~3400 cm⁻¹ | N-H stretch (Indoline) |

| ~3100 cm⁻¹ | Aromatic C-H stretch | |

| ~1600 cm⁻¹ | C=C stretch (Pyridine) | |

| UV-Vis (TD-DFT) λmax | ~270 nm | π→π* transition |

Note: These are generalized predictions for similar structures.

Global reactivity parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability. mdpi.commdpi.com These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netdergipark.org.tr Chemical hardness (η) is a measure of resistance to charge transfer, with harder molecules being less reactive. mdpi.com The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. dergipark.org.trarxiv.org These parameters are calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Table 4: Representative Global Reactivity Parameters for an Analogous Compound

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.5 - 6.0 |

| Electron Affinity (A) | 1.0 - 1.5 |

| Electronegativity (χ) | 3.25 - 3.75 |

| Chemical Hardness (η) | 2.25 - 2.5 |

| Electrophilicity Index (ω) | 2.1 - 2.8 |

Note: These values are illustrative and derived from the sample FMO energies in Table 2.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is extensively used in drug discovery to understand the binding mode and affinity of a potential drug candidate to its biological target. nih.govresearchgate.net For this compound and its analogs, docking studies can identify potential protein targets and elucidate the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. biointerfaceresearch.com The docking score, an estimation of the binding free energy, is used to rank different ligands and their binding poses. nih.gov Such studies can provide valuable insights into the structure-activity relationships of these compounds. nih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., DNA Gyrase B, EGFR TK, SARS-CoV-2 spike/ACE2)

Molecular docking is a primary computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. For this compound, docking studies can elucidate its potential inhibitory mechanisms against various validated drug targets.

DNA Gyrase B: DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. nih.gov The GyrB subunit contains an ATP-binding site that is a common target for inhibitors. nih.gov Computational studies on indoline-based compounds have shown their potential to bind within this ATP pocket. researchgate.net For this compound, the indoline (B122111) core is predicted to form hydrophobic interactions with nonpolar residues, while the pyridine ring can engage in crucial hydrogen bonding. Molecular docking simulations of indoline derivatives against DNA gyrase B have shown strong binding affinities, with docking scores as high as -9.02 kcal/mol. researchgate.net The predicted binding mode suggests that the pyridine nitrogen could act as a hydrogen bond acceptor, interacting with key residues or structured water molecules in the active site, thereby inhibiting ATP hydrolysis. nih.govresearchgate.net

Table 1: Predicted Interactions of this compound with DNA Gyrase B Active Site

| Interaction Type | Key Residues/Components | Role of Ligand Moiety |

|---|---|---|

| Hydrogen Bonding | Asp81, Arg84, Structured Water | Pyridine Nitrogen, Indoline NH |

| Hydrophobic Interactions | Ile51, Val79, Ile86, Ile102 | Indoline Ring, Methyl Groups |

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): The EGFR kinase domain is a major target in oncology. rjlbpcs.com Pyridine and quinazoline (B50416) derivatives are well-established scaffolds for EGFR inhibitors. nih.govbwise.kr The primary mechanism involves binding to the ATP pocket in the kinase domain. mdpi.com In silico studies predict that the this compound scaffold can fit into this pocket, with the pyridine ring playing a critical role. The nitrogen atom of the pyridine is positioned to form a key hydrogen bond with the backbone NH of methionine 793 (Met793) in the hinge region of the kinase, an interaction essential for potent inhibition. rjptonline.org The dimethyl-indoline portion of the molecule would likely occupy a hydrophobic pocket, further stabilizing the complex. Docking studies of similar pyridine-containing compounds have reported binding affinities ranging from -8.8 to -9.68 kcal/mol. rjlbpcs.comacs.org

Table 2: Predicted Interactions of this compound with EGFR TK Active Site

| Interaction Type | Key Residues/Components | Role of Ligand Moiety |

|---|---|---|

| Hydrogen Bonding | Met793 (Hinge Region) | Pyridine Nitrogen |

| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 | Indoline Ring, Methyl Groups |

SARS-CoV-2 Spike/ACE2 Interaction: The interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor is the critical first step for viral entry. scienceopen.com In silico virtual screening is a common strategy to identify small molecules that can bind to the spike protein's RBD, thereby blocking its interaction with ACE2. nih.gov While specific docking studies for this compound are not extensively documented, its potential could be evaluated by docking it against the crystal structure of the spike RBD-ACE2 complex. nih.gov A successful inhibitor would likely form interactions with key residues on the spike protein's RBD, such as Lys417, Tyr453, and Gln493, preventing the protein-protein interface from forming. outbreak.info

Identification of Potential Protein Targets and Binding Sites

Beyond specific targets, computational methods can predict a range of potential protein targets for a novel compound. This "target fishing" or "inverse docking" approach is crucial for understanding a compound's broader biological profile, including potential therapeutic applications and off-target effects. For a scaffold like pyridinyl-indoline, chemoinformatics approaches are employed. researchgate.net

By using the 2D structure or 3D conformation of this compound as a query, databases like ChEMBL and PubChem can be searched to identify known proteins that bind to structurally similar compounds. Furthermore, pharmacophore modeling can be used to create a 3D representation of the essential steric and electronic features of the molecule. This pharmacophore can then be used to screen 3D protein structure databases to find potential binding sites that accommodate these features. Given the prevalence of the pyridine-indole scaffold in kinase inhibitors, it is highly probable that this approach would identify various protein kinases as potential targets. nih.gov

Table 3: Potential Protein Classes and Targets for a Pyridinyl-Indoline Scaffold

| Protein Class | Potential Specific Targets | Rationale for Prediction |

|---|---|---|

| Protein Kinases | EGFR, VEGFR, CDK, Aurora Kinase | Pyridine and indole (B1671886) are common kinase inhibitor scaffolds. acs.org |

| Topoisomerases | DNA Gyrase, Topoisomerase IV | Indoline derivatives are known to target these bacterial enzymes. researchgate.net |

| Cholinesterases | Acetylcholinesterase (AChE) | Indoline-based structures have shown inhibitory activity. rsc.org |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. mdpi.com An MD simulation of this compound bound to a target like EGFR or DNA gyrase B would be performed to assess the stability of the predicted binding mode. nih.gov

Key parameters are analyzed from the simulation trajectory:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation time (e.g., 100-300 ns). researchgate.netnih.gov A stable, low-fluctuation RMSD value for the ligand indicates that it remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): This is calculated for each residue in the protein to identify regions of flexibility. Analysis of the RMSF of active site residues can show how the ligand affects the protein's local dynamics.

Radius of Gyration (rGyr): This metric measures the compactness of the protein-ligand complex. A stable rGyr value suggests the complex is not undergoing significant conformational changes or unfolding. mdpi.com

Hydrogen Bond Analysis: The persistence of key hydrogen bonds (e.g., between the pyridine nitrogen and the protein's hinge region) throughout the simulation provides strong evidence for a stable interaction.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

Chemoinformatics and QSAR modeling are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory potency against a specific target. mdpi.comresearchgate.net

The process involves several steps:

Data Set Collection: A series of indoline or pyridine derivatives with experimentally measured biological activities (e.g., IC50 values) against a target is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), hydrophobicity (e.g., LogP), and topology (e.g., connectivity indices).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that relates the descriptors to the biological activity. eurjchem.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation, Q²) and external validation (using a test set of compounds not included in model training, R²ext). researchgate.neteurjchem.com

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

Table 5: Key Components and Validation Metrics in a QSAR Model for Indole/Indoline Derivatives

| Component | Description / Example | Purpose in Predictive Modeling |

|---|---|---|

| Dependent Variable | pIC50 (-logIC50) | The biological activity to be predicted. |

| Molecular Descriptors | minHBint4 (Minimum E-state for H-bond donors), Wlambda1.unity (Weighted holistic invariant molecular descriptor) | Numerical representations of molecular structure that correlate with activity. eurjchem.com |

| Statistical Model | Multiple Linear Regression (MLR) | Creates a mathematical equation linking descriptors to activity. eurjchem.com |

| Validation Metrics | R² (Coefficient of determination, >0.8), Q² (Cross-validated R², >0.5), R²ext (External validation R², >0.6) | Statistical parameters that confirm the robustness, stability, and predictive power of the model. eurjchem.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4,6 Dimethyl 2 Pyridin 4 Yl Indoline Analogs

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 4,6-dimethyl-2-(pyridin-4-yl)indoline analogs is profoundly influenced by the nature and position of substituents on both the indoline (B122111) and pyridine (B92270) rings. These modifications can alter the molecule's electronic properties, steric profile, and ability to interact with biological targets.

Methyl groups, such as those at the 4- and 6-positions of the indoline ring, play a significant role in modulating the pharmacological activity of the parent compound. Their contribution can be attributed to several factors:

Steric Effects: The size and position of methyl groups can influence the molecule's conformation and how it fits into a target's binding site. Substitution at the 2-position of a pyridine ring, for instance, can decrease reaction rates due to steric hindrance, while substitution at the 3- or 4-position may increase rates. researchgate.net In the context of this compound, the methyl groups on the indoline ring can create a specific steric environment that may enhance or hinder binding affinity depending on the topology of the target protein.

Electronic Effects: Methyl groups are weakly electron-donating, which can increase the electron density of the aromatic ring system. This can influence the basicity of the indoline nitrogen and the pyridine nitrogen, affecting their ability to form hydrogen bonds or ionic interactions.

The strategic placement of methyl groups is a key tool in medicinal chemistry. For example, studies on 4,6-dimethyl-2-mercaptopyridines have shown that these groups are integral to their antitubercular activity. researchgate.net

The pyridine ring is a prevalent scaffold in numerous approved drugs, largely due to its ability to significantly impact pharmacological activity. researchgate.netnih.gov In the context of this compound, the pyridin-4-yl moiety is critical for defining the molecule's biological profile.

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. This feature is crucial for anchoring the ligand to its biological target through specific hydrogen bond interactions. The position of the nitrogen atom within the ring system is vital; the pyridin-4-yl isomer will present a different vector for hydrogen bonding compared to pyridin-2-yl or pyridin-3-yl analogs, leading to different binding affinities and selectivities.

Polarity and Solubility: As a polar aromatic moiety, the pyridine ring can enhance the aqueous solubility and bioavailability of a compound compared to a non-polar phenyl ring. researchgate.net

Modifying the electronic properties of the indoline or pyridine rings through the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) is a common strategy to fine-tune biological activity.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) decrease the electron density of the aromatic ring. This can:

Decrease the basicity of the pyridine nitrogen, potentially weakening hydrogen bonds.

Increase the acidity of N-H protons on the indoline ring.

Create favorable electrostatic interactions with electron-rich pockets in a binding site.

Influence metabolic stability by making the ring less susceptible to oxidative metabolism. In some molecular systems, EWGs have been shown to enhance biological activity. For instance, the addition of a -CF3 group to a pyrimidine-based compound led to a significant improvement in its binding affinity to matrix metalloproteinase-7. scielo.br Similarly, in a study of thieno[2,3-b]pyridine (B153569) derivatives, compounds bearing a -CN group showed superior FOXM1-inhibitory activity compared to those with less polar or electron-donating groups. mdpi.com

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or amino (-NH2) increase the electron density of the aromatic ring. This can:

Increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds.

Enhance π-π stacking interactions with aromatic residues in the binding site.

Make the ring more susceptible to oxidative metabolism. Studies on pyridine derivatives have shown that the presence of groups like -OMe and -OH can enhance antiproliferative activity. mdpi.com In contrast, some studies have found that increasing electron density can decrease the aromaticity and, in some cases, the biological efficacy of certain porphyrinoid compounds. nih.gov

Table 1: Predicted Effects of Substituents on the Activity of Indoline-Pyridine Analogs

| Substituent Type | Example Groups | Predicted Effect on Pyridine Basicity | Predicted Impact on Biological Interactions |

|---|---|---|---|

| Electron-Donating (EDG) | -OCH₃, -CH₃, -NH₂ | Increase | May strengthen H-bonds; enhance π-stacking. mdpi.comnih.gov |

| Electron-Withdrawing (EWG) | -CF₃, -CN, -NO₂, -Cl | Decrease | May weaken H-bonds; create favorable electrostatic interactions. scielo.brmdpi.com |

Stereochemical Considerations in Activity Profiles

The indoline ring of this compound contains a chiral center at the C2 position. Consequently, the compound can exist as a pair of enantiomers, (R)- and (S)-isomers. Stereochemistry is a critical determinant of biological activity, as biological targets such as enzymes and receptors are themselves chiral. nih.govresearchgate.net

The differential activity of stereoisomers is a well-established principle in pharmacology. For example, in a study of a potent calcium antagonist, the (+)-alpha isomer was found to be 30 to 100 times more potent than the (-)-alpha isomer, highlighting the profound impact of stereochemistry on pharmacological effect. nih.gov The two enantiomers of this compound will have identical physical properties in a non-chiral environment but will interact differently with a chiral biological target. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may bind weakly or not at all. This difference in binding is due to the specific three-dimensional arrangement of the substituent groups (the dimethylated indoline and the pyridin-4-yl group) relative to the interaction points within the binding site. Therefore, the synthesis and biological evaluation of individual enantiomers are essential to fully characterize the SAR and identify the more active isomer (the eutomer).

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For a series of this compound analogs, a ligand-based pharmacophore model can be developed based on the structures of active compounds.

A hypothetical pharmacophore model for this class of compounds would likely include:

A Hydrogen Bond Acceptor (HBA): Corresponding to the nitrogen atom of the pyridin-4-yl group.

Aromatic/Hydrophobic Regions: Representing the indoline and pyridine ring systems, which can engage in van der Waals and π-π stacking interactions.

Hydrophobic Features: Corresponding to the methyl groups at the 4- and 6-positions of the indoline ring.

A Hydrogen Bond Donor (HBD): Potentially the N-H group of the indoline ring.

Studies on similar pyrido-indole structures have successfully used pharmacophore modeling to identify key features for activity. For example, a pharmacophore hypothesis for Janus Kinase 2 (JAK2) inhibitors consisted of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings. nih.gov Similarly, a three-point pharmacophore model for TASK-3 channel blockers identified two hydrogen bond acceptors and one aromatic group as crucial for activity. mdpi.com These models serve as a blueprint for designing new molecules with a higher probability of being active.

Table 2: Hypothetical Pharmacophoric Features for this compound Analogs

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Biological Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Interaction with H-bond donor residues (e.g., -NH, -OH) in the target protein. mdpi.com |

| Aromatic Ring (AR) | Indoline Benzene (B151609) Ring | π-π stacking with aromatic amino acids (e.g., Phe, Tyr, Trp). nih.gov |

| Aromatic Ring (AR) | Pyridine Ring | π-π stacking and cation-π interactions. nih.gov |

| Hydrophobic Group (HY) | 4- and 6-Methyl Groups | Interaction with hydrophobic pockets in the binding site. |

| Hydrogen Bond Donor (HBD) | Indoline N-H | Interaction with H-bond acceptor residues (e.g., C=O) in the target protein. nih.gov |

Rational Design Principles for Novel Indoline and Pyridine Hybrid Scaffolds

Based on the SAR, SPR, and pharmacophore modeling insights, several rational design principles can be formulated for the development of novel and improved indoline-pyridine hybrid scaffolds.

Scaffold Hopping and Hybridization: This strategy involves replacing the core scaffold while retaining key pharmacophoric features. For instance, the indoline core could be replaced with other bicyclic systems like indole (B1671886) or azaindole to explore new chemical space and potentially improve properties. rsc.org Hybridizing the indoline-pyridine motif with other known pharmacophores is another approach to create novel molecules with dual activity or enhanced potency. unibe.ch

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational techniques like molecular docking can be used to predict how newly designed analogs will bind. This allows for the rational introduction of substituents that can form specific, favorable interactions with the target protein, thereby increasing affinity and selectivity.

Bioisosteric Replacement: This involves substituting certain functional groups with other groups that have similar physical or chemical properties but may lead to improved pharmacological or pharmacokinetic profiles. For example, the methyl groups could be replaced with ethyl groups to probe for additional hydrophobic interactions or with halogens to modulate electronic properties.

Conformational Constraint: Introducing rigidity into the molecule, for example, by creating additional ring systems, can lock it into a bioactive conformation. This reduces the entropic penalty upon binding and can lead to a significant increase in potency.

The rational design of novel scaffolds is an iterative process that combines computational modeling with chemical synthesis and biological testing to systematically optimize the lead compound. nih.govacs.orgnih.gov By applying these principles, the this compound scaffold can be further developed to yield next-generation therapeutic agents.

Future Directions and Research Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The development of green and sustainable synthetic strategies for indoline (B122111) derivatives is a key area of future research. researchgate.netrsc.org Traditional methods for synthesizing the indoline core often involve harsh reaction conditions and the use of hazardous materials. rug.nl Future research will likely focus on methodologies that are more environmentally friendly and economically viable.

Key areas of focus will likely include:

Catalytic Systems: Exploring novel metal catalysts and organocatalysts to improve reaction efficiency and reduce waste. mdpi.com The use of magnetic nanoparticles as catalyst supports could offer a sustainable alternative to traditional methods by allowing for easy catalyst recovery and reuse. mdpi.com

Green Solvents: Shifting from traditional organic solvents to greener alternatives like water or ethanol. rsc.orgmdpi.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of 4,6-Dimethyl-2-(pyridin-4-yl)indoline and its derivatives, which can offer better control over reaction parameters and enhance safety and scalability.

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Novel Catalysis | Higher yields, lower energy consumption, reusability. mdpi.com | Development of earth-abundant metal catalysts and biodegradable organocatalysts. |

| Green Solvents | Reduced environmental impact, improved safety. rsc.orgmdpi.com | Optimization of reaction conditions in aqueous media or bio-solvents. |

| Multicomponent Reactions | Increased efficiency, reduced waste, molecular diversity. researchgate.netrug.nl | Design of novel MCRs for the one-pot synthesis of complex indolines. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of continuous flow reactors for the synthesis and modification of the indoline scaffold. |

Integration of Advanced Computational and Experimental Approaches for Mechanism Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound is crucial for its future development. The integration of advanced computational and experimental techniques will be instrumental in achieving this. numberanalytics.comacs.org

Future mechanistic studies will likely involve:

Computational Chemistry: Utilizing Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways, predict transition states, and understand the electronic properties of intermediates. numberanalytics.comscilit.com This can provide valuable insights into the factors governing reactivity and selectivity.

Advanced Spectroscopy: Employing techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to monitor reactions in real-time and identify transient intermediates. numberanalytics.comnumberanalytics.com

Kinetic Studies: Performing detailed kinetic analyses to determine reaction rates and elucidate the influence of various parameters on the reaction mechanism. mckgroup.org

| Technique | Application in Mechanism Elucidation | Expected Insights |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. numberanalytics.com | Understanding of reaction energetics and selectivity. |

| In-situ NMR Spectroscopy | Real-time monitoring of reaction progress. numberanalytics.com | Identification of reaction intermediates and byproducts. |

| Kinetic Analysis | Determination of reaction rate laws. mckgroup.org | Elucidation of the rate-determining step and catalytic cycles. |

Exploration of Novel Biological Targets and Therapeutic Areas

The indole (B1671886) and indoline scaffolds are considered "privileged" structures in medicinal chemistry due to their presence in a wide range of biologically active compounds. researchgate.netmdpi.com While the full biological profile of this compound is yet to be explored, its structural motifs suggest potential for a variety of therapeutic applications. nih.govmdpi.com

Future research in this area will likely focus on:

Anticancer Activity: The indole nucleus is a key component of many anticancer agents. mdpi.comnih.gov Future studies could investigate the potential of this compound and its derivatives as inhibitors of key cancer-related targets such as protein kinases, tubulin, or histone deacetylases (HDACs). nih.gov

Neurodegenerative Diseases: Given the role of oxidative stress in neurodegenerative diseases like Alzheimer's and Parkinson's, the potential of indoline-based compounds as inhibitors of enzymes like NADPH oxidase 2 (NOX2) is an exciting area for exploration. mdpi.com

Infectious Diseases: Indole derivatives have shown promise as antimicrobial and antiviral agents. researchgate.netmdpi.com Screening this compound against a panel of pathogenic bacteria and viruses could reveal new therapeutic leads.

Metabolic Disorders: Some indole derivatives have been investigated as potential treatments for diabetes. tandfonline.com Exploring the effect of this compound on metabolic pathways and related enzymes could open up new avenues for research.

| Therapeutic Area | Potential Biological Targets | Rationale |

|---|---|---|

| Oncology | Protein Kinases, Tubulin, HDACs nih.gov | The indole scaffold is a common feature in many approved anticancer drugs. mdpi.com |

| Neurodegenerative Diseases | NADPH Oxidase 2 (NOX2) mdpi.com | Indoline derivatives have shown neuroprotective effects by reducing oxidative stress. mdpi.com |

| Infectious Diseases | Bacterial and viral enzymes | The indole nucleus is present in various natural and synthetic antimicrobial compounds. researchgate.net |

| Metabolic Disorders | α-glucosidase, protein tyrosine kinases tandfonline.comacs.org | Certain indole derivatives have demonstrated potential as antidiabetic agents. tandfonline.com |

Rational Design and Synthesis of Derivatives with Enhanced Efficacy and Selectivity

Building upon the exploration of novel biological targets, the rational design and synthesis of derivatives of this compound will be a critical step towards developing potent and selective therapeutic agents. scilit.com This will involve a combination of computational modeling and synthetic chemistry.

Key strategies in this area will include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic modifications to the core structure to understand how different functional groups influence biological activity. nih.gov

Computer-Aided Drug Design (CADD): Using molecular docking and molecular dynamics simulations to predict the binding of derivatives to specific biological targets and to guide the design of compounds with improved affinity and selectivity. nih.govnih.gov

Pharmacophore Mapping: Identifying the key structural features responsible for the biological activity of the lead compound to design new molecules with optimized properties. scilit.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles or reduce toxicity.

| Design Strategy | Approach | Desired Outcome |

|---|---|---|

| SAR Studies | Systematic modification of the indoline scaffold. nih.gov | Identification of key structural features for optimal activity. |

| CADD | Molecular docking and dynamics simulations. nih.govnih.gov | Prediction of binding affinity and design of more potent inhibitors. |

| Pharmacophore Mapping | Identification of essential structural motifs. scilit.com | Design of novel compounds with improved drug-like properties. |

| Bioisosteric Replacement | Substitution of functional groups with bioisosteres. | Enhanced pharmacokinetic properties and reduced off-target effects. |

Q & A

Q. What are the critical variables to optimize in the synthesis of 4,6-Dimethyl-2-(pyridin-4-yl)indoline, and how can they be systematically tested?

- Methodological Answer: The synthesis efficiency depends on solvent polarity, temperature, and base selection. For example, potassium carbonate (K₂CO₃) is often used as a mild base to deprotonate intermediates, enabling coupling with pyridine derivatives. Systematic testing involves varying solvents (e.g., DMF vs. THF) and temperatures (60–120°C) to maximize yield while minimizing side reactions like oxidation or dimerization. Reaction progress can be monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HR-MS) are essential for structural confirmation. Purity is assessed via HPLC with UV detection (≥95% purity threshold). For crystalline derivatives, X-ray diffraction provides unambiguous structural validation. Combustion analysis (C, H, N) further verifies elemental composition .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer: Based on GHS classification for analogous indoline derivatives, use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact, as structural analogs are irritants. Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Emergency protocols include immediate rinsing for skin contact and consultation with CHEMTREC® (1-800-424-9300) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

- Methodological Answer: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity. Molecular docking (AutoDock, Schrödinger) identifies binding interactions with target proteins (e.g., kinases). For instance, pyridine and indoline moieties are prioritized for π-π stacking and hydrogen bonding in kinase inhibitors. Validate predictions with in vitro assays (IC₅₀ determination) .

Q. What experimental strategies resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and replicate experiments across labs. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide kinetic/thermodynamic data to clarify binding mechanisms .

Q. How do substituent modifications on the indoline ring affect the compound’s adsorption and reactivity on catalytic surfaces?

- Methodological Answer: Study adsorption using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) to map surface interactions. For example, methyl groups at positions 4 and 6 may sterically hinder adsorption on Pd/C catalysts, reducing hydrogenation efficiency. Compare turnover frequencies (TOF) across derivatives to correlate structure with catalytic performance .

Experimental Design & Data Analysis

Q. How to design a kinetic study for the oxidative degradation of this compound under varying environmental conditions?

- Methodological Answer: Use a factorial design varying pH (3–9), temperature (25–50°C), and oxidant concentration (H₂O₂ or O₃). Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm for indoline absorbance) and LC-MS to identify intermediates. Rate constants (k) are derived from pseudo-first-order kinetics models. Statistical analysis (ANOVA) identifies significant variables .

Q. What advanced spectroscopic techniques can elucidate non-covalent interactions of this compound with DNA or proteins?

- Methodological Answer: Circular Dichroism (CD) detects conformational changes in DNA/proteins upon binding. Fluorescence quenching experiments quantify binding constants (Kₐ). For example, pyridine’s aromaticity may intercalate with DNA base pairs, observed via hypochromic shifts in UV spectra. Nuclear Overhauser Effect (NOESY) NMR identifies proximal atoms in ligand-target complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.